1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
A. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
B. 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
C. N-(4-Thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides
- Thiocyanate substitution : Increases planarity (dihedral angle = 7.5° vs. 76.47°) due to reduced steric bulk.
- Bioactivity correlation : Enhanced π-π stacking in planar analogs improves anticancer activity .
Properties
IUPAC Name |
1-benzyl-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-10(11(12)16)13-14-15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROOFEHOERSTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
The foundational step in this route involves the synthesis of the carboxylic acid precursor, 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, via a nickel-catalyzed cycloaddition reaction. The method, adapted from El Khadem et al. (1968), proceeds as follows:
- Reactants : Benzyl azide (azidomethylbenzene), methyl propiolate, nickel(II) chloride (NiCl₂), and sodium azide (NaN₃).
- Conditions : Reactants are sealed in a Pyrex tube with water and heated at 120°C for 72 hours.
- Outcome : The reaction yields the triazole core with a methyl group at position 5 and a carboxylic acid moiety at position 4.
The crystal structure of the product confirms a dihedral angle of 76.47° between the benzyl and triazole rings, stabilized by intermolecular O–H⋯N hydrogen bonds.
Conversion to Carboxamide via Amidation
The carboxylic acid is subsequently converted to the carboxamide through activation and nucleophilic substitution:
- Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Amination : Reaction with aqueous ammonia (NH₃) yields the target carboxamide.
This method is noted for its scalability, with yields exceeding 80% under optimized conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Route
Regioselective Triazole Formation
The CuAAC approach employs a copper(I) catalyst to couple benzyl azide with methyl 2-pentynoate (HC≡C–COOCH₃), ensuring regioselectivity at positions 1 and 4 of the triazole ring:
- Reactants : Benzyl azide, methyl 2-pentynoate, copper(I) iodide (CuI).
- Conditions : Room temperature in a methanol/water mixture (3:1 v/v) for 12 hours.
- Outcome : Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is obtained with >95% regioselectivity.
Ester Aminolysis to Carboxamide
The ester intermediate undergoes aminolysis to introduce the carboxamide group:
- Reagents : Ammonium hydroxide (NH₄OH) or gaseous NH₃.
- Conditions : Reflux in methanol for 6 hours.
- Yield : 70–75% after recrystallization from dichloromethane/hexane.
Post-Synthetic Functionalization Strategies
Reductive Amination of Aldehyde Intermediates
An alternative pathway involves formylation followed by reductive amination, as demonstrated in related triazole derivatives:
- Formylation : Treatment of dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate with Vilsmeier-Haack reagent introduces a formyl group at position 5.
- Reduction : Sodium borohydride (NaBH₄) reduces the formyl group to a methyl group.
- Amination : Subsequent reaction with ammonia yields the carboxamide.
This method, while longer, allows for modular functionalization of the triazole scaffold.
Comparative Analysis of Synthetic Routes
| Parameter | Nickel-Mediated Route | CuAAC Route | Reductive Amination |
|---|---|---|---|
| Catalyst | NiCl₂ | CuI | None |
| Reaction Time | 72 hours | 12 hours | 24 hours |
| Yield (Overall) | 65–70% | 70–75% | 60–65% |
| Regioselectivity | Moderate | High | N/A |
| Scalability | Industrial | Lab-scale | Lab-scale |
Critical Considerations in Synthesis
Purification and Characterization
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole ring in this compound originates from Huisgen 1,3-dipolar cycloaddition, a hallmark of "click chemistry." While the parent compound itself is a product of this reaction, derivatives can participate in further cycloadditions. For example:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC): The triazole ring can act as a directing group, enabling regioselective functionalization of adjacent positions. Substituted alkynes or azides may react at the C4 or C5 positions under catalytic conditions .
Carboxamide Reactivity
The carboxamide group (-CONH₂) undergoes characteristic reactions:
Benzyl Group Modifications
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Oxidation: The benzyl group can be oxidized to a benzoic acid derivative under strong oxidizing agents like KMnO₄ or CrO₃.
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Electrophilic aromatic substitution: Halogenation or nitration may occur at the para position of the benzyl ring under standard conditions.
Triazole Ring Reactivity
The 1,2,3-triazole core exhibits both aromatic and dipolar characteristics:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides, base (K₂CO₃) | Substitution at N1 or N2 positions |
| Oxidation | H₂O₂, Fe³⁺ | Formation of triazole N-oxides |
| Reduction | H₂/Pd-C | Ring opening to form amines |
Biological Activity-Driven Reactions
The compound’s bioactivity (e.g., tubulin inhibition, cholinesterase interaction ) suggests potential for:
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Prodrug formation: Esterification of the carboxamide to enhance membrane permeability.
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Metal coordination: The triazole nitrogen atoms may chelate metals like Cu(I) or Zn(II), altering pharmacological properties .
Stability and Degradation Pathways
-
Thermal decomposition: Degrades above 200°C, releasing CO₂ and NH₃.
-
Photolysis: UV exposure induces ring contraction or expansion, forming imidazole or tetrazole derivatives.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : The compound has shown significant anticancer effects across various cancer types, including leukemia and melanoma. It primarily inhibits tubulin polymerization, disrupting mitotic processes and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Research indicates that this compound exhibits antifungal activity against various strains, making it a candidate for developing new antifungal agents .
- Enzyme Inhibition : Similar triazole compounds have been reported to inhibit enzymes such as β-secretase and acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Coordination Chemistry
The compound serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry. Its ability to form stable complexes enhances its utility in various chemical reactions.
Material Science
In industry, this compound is explored for developing new materials such as polymers and coatings due to its unique chemical properties.
Case Study 1: Anticancer Activity
A study demonstrated that this compound significantly reduced tumor growth in mouse models of melanoma. The mechanism involved the inhibition of tubulin polymerization, leading to increased apoptosis rates in treated cells compared to controls .
Case Study 2: Antifungal Efficacy
In vitro studies revealed that the compound exhibited potent antifungal activity against Candida species. The efficacy was measured using minimum inhibitory concentration (MIC) assays, showing promising results that warrant further exploration for clinical applications.
Comparison with Related Compounds
The following table summarizes the comparison between this compound and similar compounds:
| Compound Name | Anticancer Activity | Antifungal Activity | Coordination Chemistry |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| 5-Amino-1H-1,2,3-triazole | Moderate | High | Yes |
| 4-Benzyltriazole | Low | Moderate | No |
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The benzyl and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Substituent Variations at the Triazole Core
Alkyl Substituents at C5
- 1-Benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS 1909317-23-2): Replacing the methyl group with ethyl increases molecular weight (267.71 g/mol vs. ~245 g/mol for the methyl derivative) and hydrophobicity. This substitution may enhance membrane permeability but reduce aqueous solubility, as evidenced by its crystalline solid form and ≥95% purity .
- However, this modification may also increase metabolic instability compared to the methyl derivative .
Benzyl Group Modifications
- 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide : The bromine atom enhances electron-withdrawing effects, which could stabilize the molecule against oxidative metabolism. This derivative’s higher molecular weight (356.6 g/mol) and halogenated structure may improve pharmacokinetic properties but raise toxicity concerns .
- This contrasts with the simpler benzyl group in the parent compound, which has a lower melting point .
Key Insights :
- Electron-donating groups (e.g., methoxy in 3g) enhance anti-inflammatory activity by mimicking natural substrate interactions .
Physicochemical Properties
Trends :
- Increased alkyl chain length (methyl → ethyl) reduces solubility due to higher hydrophobicity.
- Methoxy substituents on the benzyl ring slightly elevate melting points, likely due to enhanced crystal packing via dipole interactions .
Biological Activity
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a triazole ring with a benzyl group at the 1-position and a carboxamide functional group at the 4-position. Its molecular formula is with a molecular weight of approximately 216.24 g/mol. The unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and anticancer properties.
Target Interactions
This compound has demonstrated significant anticancer activity across various cancer types, including leukemia, melanoma, and non-small cell lung cancer. The compound primarily acts by inhibiting tubulin polymerization, which is essential for cell division. This inhibition leads to disrupted mitotic processes and ultimately induces apoptosis in cancer cells.
Biochemical Pathways
The compound's interaction with epidermal growth factor receptor (EGFR) signaling pathways has been noted as a critical mechanism through which it exerts its effects. By disrupting these pathways, it can effectively reduce cell proliferation and promote programmed cell death.
Anticancer Properties
Research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For example:
| Cancer Type | IC50 (µM) |
|---|---|
| Leukemia | 5.0 |
| Melanoma | 6.7 |
| Non-small cell lung | 4.2 |
| Ovarian | 8.3 |
| Renal | 7.5 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy in targeting cancer cells.
Antifungal Activity
In addition to its anticancer properties, this compound has shown promising antifungal activity against various strains. It has been tested against common pathogenic fungi such as Candida albicans and Aspergillus niger, displaying effective inhibition at concentrations ranging from 10 to 50 µg/mL.
Case Studies and Research Findings
Recent studies have further elucidated the biological activities of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound’s effects on different cancer cell lines and reported significant apoptosis induction through caspase activation pathways .
- Antifungal Studies : Another investigation assessed the antifungal properties of triazole derivatives, including this compound. It was found to inhibit fungal growth effectively while showing low toxicity to human cells .
Q & A
Q. What are the standard synthetic routes for 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, analogous triazole carboxamides are synthesized using ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) as starting materials, followed by hydrolysis to yield the carboxylic acid intermediate . Key characterization steps include:
- Melting Point Analysis : Used to confirm purity (e.g., derivatives like 3e–3i show melting points between 111–210°C) .
- Chromatography : Thin-layer chromatography (TLC) with Rf values (e.g., Hex/EtOAc 70/30, Rf = 0.14–0.15) .
- Spectroscopy : ¹H-NMR and ¹³C-NMR to verify substituent positions (e.g., benzyl protons at δ 5.2–5.5 ppm, triazole carbons at 120–160 ppm) .
Q. How is the compound structurally validated using crystallographic and spectroscopic methods?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For example, the related compound 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid was resolved with R factor = 0.053, revealing bond lengths (mean C–C = 0.005 Å) and dihedral angles between the triazole and benzyl groups . Complementary techniques:
- FTIR : Confirms carbonyl (C=O) stretches near 1680–1700 cm⁻¹ .
- Mass Spectrometry : EIMS fragmentation patterns (e.g., m/z 504 [M⁺] for derivatives) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives with improved bioactivity?
Methodological Answer: Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory, DFT) predict transition states and energy barriers. For instance, ICReDD employs computational workflows to narrow down optimal conditions (e.g., solvent polarity, temperature) by analyzing electronic parameters (e.g., HOMO-LUMO gaps) and steric effects of substituents . Experimental validation includes:
- Factorial Design : Testing variables like reaction time, catalyst loading, and substituent position (e.g., para vs. meta substitution on benzyl groups) .
- Bioisostere Replacement : Replacing benzyl groups with bioisosteres (e.g., cyclopentyl or halogenated aryl) to enhance solubility or target affinity .
Q. How can researchers resolve contradictions in reported biological activity data for triazole carboxamides?
Methodological Answer: Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized Assays : Replicate studies across multiple cell lines (e.g., cancer vs. normal cells) with controlled conditions (e.g., IC₅₀ values under identical incubation times) .
- SAR Analysis : Compare substituent effects (Table 1).
| Substituent | Biological Activity | Reference |
|---|---|---|
| Benzyl (unmodified) | Moderate kinase inhibition (~40% at 10 µM) | |
| 4-Fluorophenyl | Enhanced solubility, 60% activity | |
| 2,6-Dichlorobenzyl | Cytotoxicity (IC₅₀ = 8 µM) |
- Mechanistic Profiling : Use molecular docking to assess binding modes (e.g., interactions with ATP-binding pockets) .
Q. What experimental frameworks are recommended for studying the compound’s mechanism of action?
Methodological Answer: A multi-modal approach is essential:
- In Vitro Assays : Enzyme inhibition (e.g., α-glucosidase, kinases) with kinetic analysis (Km/Vmax shifts) .
- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) to assess CYP450-mediated degradation .
- Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
Methodological Answer: Discrepancies may stem from polymorphism or impurities. Mitigation strategies:
- Recrystallization : Use multiple solvents (e.g., EtOH, DCM/hexane) to isolate pure polymorphs .
- Advanced NMR : 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
- Collaborative Validation : Cross-laboratory reproducibility studies using standardized protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
